molecular formula C12H11N3O2 B2444839 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime CAS No. 866157-15-5

1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime

Cat. No. B2444839
M. Wt: 229.239
InChI Key: WYGGPMUIFFKDFR-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime” is a chemical compound with the molecular formula C12H11N3O2 . It has an average mass of 229.235 Da and a monoisotopic mass of 229.085129 Da . This compound has diverse applications in scientific research, and its unique properties make it useful in developing new medications, studying biological processes, and advancing materials science.


Molecular Structure Analysis

The molecular structure of “1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime” is defined by its molecular formula, C12H11N3O2 . The structure includes a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) attached to a phenyl group through an oxygen atom .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and characterized using various techniques like NMR, elemental analysis, UV-Vis spectroscopy, and X-ray crystallography. Its geometry was optimized using the DFT method, and the results were compared with X-ray diffraction data. The study also utilized Electrostatic Potentials (ESP) analysis to visualize the charge distribution on the molecule, confirming the structure formed in the crystals by hydrogen bonds (Cai et al., 2020).

Applications in Catalysis

  • O-Aryloxime ether analogs, closely related to the mentioned compound, have been studied as ligands in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions in water. These analogs, particularly 1- phenyl-ethanone O- (4- chloro-phenyl) -oxime, showed effective catalysis in the presence of K2CO3 and TBAB (Mondal & Bora, 2014).

Polymer Synthesis and Biological Activity

  • A new type of styrene monomer, 1-{4-[(4-vinylbenzyl)oxy]phenyl}ethanone (VBOPE), was synthesized and characterized. The thermal properties and biological activities (antibacterial and antifungal) of its derivatives were investigated, demonstrating its potential in polymer engineering and biomedical applications (Erol et al., 2013).

Antiviral and Antimicrobial Properties

  • Derivatives of similar compounds have been synthesized and evaluated for their antiviral and antimicrobial activities. For example, certain pyrazole chalcones showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities against pathogenic bacteria and fungi (Bandgar et al., 2009).

Potentiometric Studies

  • The complexation equilibria of similar oximes with transition and heavy metal ions were studied by potentiometric method in water-dioxane mixed solution. This study provides insights into the interaction of such compounds with metal ions, which is crucial for various applications in chemistry and biochemistry (Shokrollahi & Haghighi, 2012).

properties

IUPAC Name

(NZ)-N-[1-(4-pyrazin-2-yloxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-9(15-16)10-2-4-11(5-3-10)17-12-8-13-6-7-14-12/h2-8,16H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGGPMUIFFKDFR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime

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